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Benz[a]anthracene-7,12-dione, 4-bromo-

Cat. No.: B3055272
CAS No.: 63715-52-6
M. Wt: 337.2 g/mol
InChI Key: NXRTWAFFQRALPM-UHFFFAOYSA-N
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Description

The Benz[a]anthracene-7,12-dione core structure is a significant polycyclic aromatic quinone that has garnered considerable attention in chemical research. This scaffold is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in environmental contexts. nih.gov The dione (B5365651) functionality at the 7 and 12 positions introduces a quinone moiety, which imparts distinct electronic and chemical properties to the molecule.

The structure of Benz[a]anthracene-7,12-dione has been elucidated by X-ray crystallography, revealing an approximately planar molecule. ucl.ac.uk This planarity, coupled with the extended π-conjugated system, is a key determinant of its physical and chemical characteristics. Spectroscopic data for the parent compound are well-documented, providing a foundational understanding of its molecular behavior. nist.govnist.gov

Physicochemical Properties of Benz[a]anthracene-7,12-dione
Property Value
Molecular FormulaC₁₈H₁₀O₂
Molecular Weight258.27 g/mol
CAS Number2498-66-0
AppearanceCrystalline solid

This data is for the parent, unsubstituted compound.

The introduction of halogen atoms, such as bromine, onto the scaffold of polycyclic aromatic quinones represents a powerful strategy for modulating their physicochemical properties. Halogenation can significantly influence a molecule's electronic structure, crystal packing, and reactivity. In the context of materials science, the introduction of bromine can enhance inter- and intramolecular interactions, which is crucial for the design of organic semiconductors and other functional materials.

For instance, bromination of anthracene (B1667546) derivatives has been shown to be a key step in the synthesis of more complex, functionalized polycyclic systems. beilstein-journals.org The bromo substituent can serve as a versatile handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of elaborate molecular architectures. The position of the halogen atom on the aromatic core is critical in determining its impact on the molecule's properties.

While specific research dedicated exclusively to Benz[a]anthracene-7,12-dione, 4-bromo- is not extensively documented in publicly available literature, its significance can be inferred from the broader context of related compounds. The 4-position of the Benz[a]anthracene scaffold is a site of interest for functionalization. The synthesis of related compounds, such as 4-Bromo-7,12-dimethylbenz(a)anthracene, indicates that functionalization at this position is synthetically accessible. nih.gov

The primary research interest in Benz[a]anthracene-7,12-dione, 4-bromo- would likely lie in two main areas:

Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in coupling reactions to introduce new functional groups, leading to the creation of novel dyes, ligands, or biologically active molecules. The general reactivity of the benz[a]anthracene nucleus includes susceptibility to halogenation, nitration, and Friedel-Crafts reactions, suggesting pathways for its synthesis. nih.gov

Materials Chemistry: The presence of the bromine atom can be expected to influence the solid-state packing of the molecule, potentially leading to desirable properties for organic electronic devices. The electron-withdrawing nature of the bromine atom can also modulate the electron affinity and ionization potential of the quinone system, which is a critical parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of various substituted anthracene and anthraquinone (B42736) derivatives is a topic of ongoing research for their potential applications in OLEDs and other organic materials. beilstein-journals.org

Potential Research Applications of Benz[a]anthracene-7,12-dione, 4-bromo-
Field
Organic Synthesis
Materials Chemistry

Further research is necessary to fully elucidate the specific properties and potential applications of Benz[a]anthracene-7,12-dione, 4-bromo-. However, based on the established significance of the parent scaffold and the predictable effects of halogenation, it represents a promising target for future investigations in both synthetic and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9BrO2 B3055272 Benz[a]anthracene-7,12-dione, 4-bromo- CAS No. 63715-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzo[a]anthracene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrO2/c19-15-7-3-6-11-10(15)8-9-14-16(11)18(21)13-5-2-1-4-12(13)17(14)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRTWAFFQRALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980053
Record name 4-Bromotetraphene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63715-52-6
Record name Benz(a)anthracene-7,12-dione, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063715526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromotetraphene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benz a Anthracene 7,12 Dione, 4 Bromo and Analogues

Established Synthetic Pathways for Benz[a]anthracene-7,12-dione Core Structures

The construction of the benz[a]anthracene-7,12-dione skeleton is a key challenge in the synthesis of its derivatives. Various methodologies have been developed to achieve this, ranging from classical cycloaddition and cyclization reactions to modern metal-catalyzed cross-coupling and metathesis reactions.

The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings, making it highly suitable for the synthesis of quinone systems. A general and direct synthesis for 1-, 2-, 3-, and 4-substituted benz[a]anthracene-7,12-diones involves the reaction of 1,4-naphthoquinone (B94277) with appropriately substituted styrenes. acs.orgacs.org This approach offers a convergent route to the tetracyclic core.

Specifically, 4-Bromo-benz[a]anthracene-7,12-dione can be prepared via the cycloaddition of 1,4-naphthoquinone and 4-bromostyrene. acs.org The reaction proceeds through a [4+2] cycloaddition followed by an in-situ oxidation (aromatization) to yield the final dione (B5365651) product. The regioselectivity of the addition is a critical aspect of this synthesis, with the substituent on the styrene (B11656) directing the orientation of the cycloaddition. acs.org

DienophileDiene ComponentProductYield (%)Reference
1,4-Naphthoquinone4-Bromostyrene4-Bromo-benz[a]anthracene-7,12-dioneNot specified acs.org
1,4-Naphthoquinone2-Fluorostyrene1-Fluoro-benz[a]anthracene-7,12-dione12 acs.org
1,4-Naphthoquinone3-Chlorostyrene2-Chloro-benz[a]anthracene-7,12-dione13 acs.org
1,4-Naphthoquinone4-Chlorostyrene3-Chloro-benz[a]anthracene-7,12-dione13 acs.org

Table 1: Examples of Substituted Benz[a]anthracene-7,12-diones Synthesized via Diels-Alder Reaction.

This methodology has also been applied to the synthesis of other complex polycyclic quinones, where an exocyclic diene derivative of a dihydroanthracene undergoes a Diels-Alder reaction with naphthoquinone to create a donor-π-acceptor diad. rsc.org

Friedel-Crafts reactions are fundamental C-C bond-forming processes in aromatic chemistry and represent a classical approach to building polycyclic systems. nih.gov The synthesis of anthraquinones, the parent structures of many benz[a]anthracene-7,12-diones, can be achieved through the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride (B1165640), followed by an acid-catalyzed intramolecular cyclization. nih.gov

For the benz[a]anthracene core, a typical sequence involves the acylation of a naphthalene (B1677914) derivative with a substituted benzoyl chloride. The resulting ketone then undergoes an intramolecular cyclization, often promoted by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to form the final ring and establish the dione framework. This method's primary advantage is the use of readily available starting materials, although it can sometimes suffer from issues with regioselectivity and harsh reaction conditions. researchgate.net

Oxidative photocyclization is a key method for the synthesis of polycyclic aromatic hydrocarbons, particularly those with a phenanthrene (B1679779) or helicene substructure. researchgate.netmdpi.com The reaction typically involves the irradiation of a stilbene-like precursor with UV light in the presence of an oxidizing agent (such as iodine or air). researchgate.netmdpi.comnih.gov

This strategy can be adapted for the synthesis of the benz[a]anthracene framework. A precursor containing a suitably positioned styryl and naphthyl moiety can be photocyclized to form the angular benzene (B151609) ring of the benz[a]anthracene system. The regioselectivity of the cyclization is generally high and is dictated by the sum of the free valence numbers in the excited state of the precursor molecule. researchgate.net While powerful for forming specific C-C bonds in complex aromatics, this method is often limited to small-scale preparations due to the requirement for high dilution to prevent intermolecular side reactions. researchgate.net

The Wittig reaction, which forms a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide, can be ingeniously applied to the construction of aromatic rings. Annulation sequences involving Wittig reactions provide a versatile route to complex polycyclic systems under mild conditions.

A recently developed method for synthesizing challenging 2,3,6,7-substituted anthracene (B1667546) derivatives employs a double intermolecular Wittig reaction. chemrxiv.orgimperial.ac.uk This approach starts with a protected 1,2,4,5-benzenetetracarbaldehyde, which reacts with a suitable phosphonium ylide. The sequence is followed by a deprotection step and an intramolecular double ring-closing condensation to furnish the anthracene core. chemrxiv.orgimperial.ac.uk This strategy could be conceptually adapted for benz[a]anthracene systems by using appropriately designed precursors. The mild conditions of the Wittig reaction are a significant advantage, allowing for the presence of various functional groups. chemrxiv.orgrsc.org

PrecursorKey ReactionsProduct TypeReference
Protected 1,2,4,5-benzenetetracarbaldehydeDouble intermolecular Wittig reaction, deprotection, intramolecular double ring-closing condensation2,3,6,7-Substituted anthracene chemrxiv.orgimperial.ac.uk
o-Phosphinobenzylphosphonium salts and salicylaldehydesIntramolecular Wittig reactionSubstituted benzofurans rsc.org

Table 2: Application of Wittig Reactions in Aromatic Ring Synthesis.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient and selective formation of C-C bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for assembling the biaryl and polyaryl frameworks that are precursors to polycyclic aromatic systems. nih.govacs.orgacs.org

The synthesis of a benz[a]anthracene framework can be envisioned through a convergent strategy using Suzuki coupling. For instance, a bromo-substituted naphthalene could be coupled with a suitably functionalized benzeneboronic acid, or vice-versa, to construct a key biaryl intermediate. Subsequent intramolecular cyclization or further coupling reactions can then complete the tetracyclic structure. nih.gov Palladium catalysis offers excellent functional group tolerance and typically proceeds under mild conditions. acs.org This approach has been used to prepare various substituted anthracenes and indenyl-anthracenes. nih.govbeilstein-journals.org An anthracene-based covalent organic framework has even been used to support palladium nanoparticles for visible-light-mediated Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net

Ring-closing metathesis (RCM) has emerged as a robust strategy for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

RCM provides a highly regioselective method for the synthesis of PAHs. researchgate.netnih.gov A strategy for constructing dibenzanthracenes involves the RCM of pendant vinyl groups on a terphenyl backbone. researchgate.netnih.gov This approach is noted for its complete regioselectivity, which is a significant advantage over classical methods like Friedel-Crafts acylation. researchgate.netnih.gov The thermodynamic stability of the resulting aromatic ring often serves as a driving force for the reaction. nih.gov While not directly reported for 4-bromo-benz[a]anthracene-7,12-dione, the principles of RCM could be applied to synthesize the benz[a]anthracene core by designing a precursor with two appropriately positioned alkene chains.

Regioselective Bromination Techniques Applied to Benz[a]anthracene-7,12-dione Systems

Achieving regioselectivity in the bromination of benz[a]anthracene-7,12-dione is complex due to the presence of multiple non-equivalent carbon atoms on the aromatic scaffold. The substitution pattern is governed by the electronic and steric effects of the quinone moiety and the inherent reactivity of the fused ring system. Researchers have developed both direct and indirect methods to control the position of bromination.

Direct bromination of the benz[a]anthracene-7,12-dione core represents the most straightforward approach to halogenated analogues. N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its ease of handling and moderate reactivity compared to molecular bromine. wikipedia.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. mdpi.comresearchgate.net

In the case of the parent hydrocarbon, anthracene, bromination with NBS in a non-polar solvent like carbon tetrachloride (CCl₄) selectively yields 9-bromoanthracene. researchgate.net This high selectivity is attributed to the high electron density and accessibility of the C9 and C10 positions in the central ring. For more complex polycyclic aromatic hydrocarbons (PAHs), such as dibenz[a,c]anthracene, NBS treatment affords a mixture of isomers, highlighting the challenge of regiocontrol. researchgate.net The mechanism is proposed to involve the reversible addition of bromine, generated from NBS, followed by the elimination of hydrogen bromide (HBr). researchgate.net

To enhance selectivity, various catalytic systems have been employed. The use of solid supports like silica (B1680970) gel with NBS can promote regioselective bromination of certain aromatic compounds. mdpi.com Furthermore, visible-light photoredox catalysis using organic dyes such as erythrosine B has emerged as a mild and efficient method for activating NBS, which can alter the reaction pathway and potentially improve selectivity by increasing the electrophilicity of the bromine species. acs.org

Table 1: Reagents and Conditions for Direct Aromatic Bromination

Reagent SystemSubstrate TypeTypical ConditionsKey Feature
NBS in CCl₄AnthracenesReflux, radical initiator (AIBN) or lightFavors substitution at the most reactive positions (e.g., C9). researchgate.net
NBS / Silica GelActivated AromaticsRoom temperature, CCl₄Can enhance para-selectivity. mdpi.com
NBS / Erythrosine BArenes & HeteroarenesVisible light, room temp.Photocatalytic activation of NBS, avoids radical side reactions. acs.org
Ammonium Bromide / OxoneActivated AromaticsAmbient temperature, Methanol (B129727)/WaterA greener alternative to molecular bromine, often highly para-selective. organic-chemistry.org

Indirect methods offer a powerful strategy for synthesizing specific bromo-isomers that are inaccessible through direct bromination. These multi-step routes involve the synthesis of the target molecule from a precursor that already contains a bromine atom or a functional group that can be readily converted to one. This approach provides excellent control over regiochemistry. beilstein-journals.org

A notable example is the selective synthesis of 2,9,10-tribromoanthracene-1,4-dione from 9,10-dibromoanthracene (B139309). This four-step process demonstrates how a specific substitution pattern can be achieved through controlled chemical transformations: beilstein-journals.org

Bromination: Treatment of 9,10-dibromoanthracene with bromine leads to the formation of 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene.

Solvolysis: Silver ion-assisted reaction with methanol yields 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes.

Aromatization: Base-promoted elimination of HBr and methanol restores the aromaticity.

Oxidation: Oxidation of the resulting 1,4-diol precursor with pyridinium (B92312) chlorochromate (PCC) furnishes the final 2,9,10-tribromoanthracene-1,4-dione. beilstein-journals.org

This methodology highlights how the bromo substituents on the final product can be strategically placed, enabling further functionalization for creating complex molecules. beilstein-journals.org

Specific Synthetic Routes for Benz[a]anthracene-7,12-dione, 4-bromo-

The synthesis of the specific 4-bromo isomer of benz[a]anthracene-7,12-dione requires a regiocontrolled strategy, as direct bromination of the parent quinone would likely lead to a mixture of products with substitution at more electronically activated positions. Therefore, a multi-step approach starting from a correctly substituted precursor is generally required.

A common and effective strategy for constructing the benz[a]anthracene-7,12-dione skeleton is the Friedel-Crafts acylation reaction. To obtain the 4-bromo isomer, this reaction can be performed between a naphthalene derivative and a phthalic anhydride derivative, where one of the starting materials contains a bromine atom at the appropriate position.

A plausible synthetic route would involve the reaction of naphthalene with 3-bromophthalic anhydride under Lewis acid catalysis (e.g., AlCl₃). The initial acylation would be followed by a ring-closing step to form the tetracyclic quinone system. The regiochemical outcome of the Friedel-Crafts reaction is crucial and depends on directing group effects and steric hindrance.

Table 2: Representative Multi-Step Synthesis for 4-Substituted Benz[a]anthracene-7,12-diones

StepReactionReagents & ConditionsPurpose
1Friedel-Crafts AcylationNaphthalene, 3-Bromophthalic Anhydride, AlCl₃Forms the C-C bond and introduces the aroyl group onto the naphthalene ring.
2Ring-Closing ReactionPolyphosphoric acid (PPA) or strong acid, heatCyclization to form the fourth aromatic ring, yielding the tetracyclic skeleton.
3PurificationColumn chromatography, recrystallizationIsolation and purification of the final 4-bromobenz[a]anthracene-7,12-dione product.

This synthetic design ensures that the bromine atom is positioned unambiguously at the C4 position, circumventing the regioselectivity issues associated with direct bromination of the final quinone. researchgate.net

Optimization Strategies for Synthetic Yields and Chemical Purity in Benz[a]anthracene-7,12-dione Derivatives

Optimizing the synthesis of benz[a]anthracene-7,12-dione derivatives is critical for achieving high yields and purity, which is particularly important for their application in materials science and medicinal chemistry. Key parameters that can be adjusted include the choice of reagents, catalysts, solvents, and reaction temperature.

The purity of the final product is paramount, as the presence of isomeric impurities can significantly impact the material's properties. Purification is often challenging due to the similar physical properties of different isomers. Therefore, optimization strategies focus not only on maximizing the yield of the desired product but also on minimizing the formation of side products.

Key strategies include:

Catalyst Selection: In direct bromination, the choice of catalyst can influence selectivity. While traditional Lewis acids are effective, milder systems like silica gel or photoredox catalysts can offer improved control and reduce side reactions. mdpi.comacs.org

Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the brominating agent. Highly polar or specialized solvents like hexafluoroisopropanol have been shown to facilitate mild and regioselective halogenations. organic-chemistry.org

Temperature Control: Electrophilic aromatic substitutions can have different activation energies for substitution at different positions. Conducting the reaction at lower temperatures can favor the kinetically controlled product, potentially leading to higher regioselectivity. mdpi.com

Purification Methods: High-performance liquid chromatography (HPLC) and column chromatography are essential for separating the desired isomer from reaction byproducts. Recrystallization is a powerful final step for achieving high chemical purity. organic-chemistry.org

Table 3: Optimization Parameters for Bromination Reactions

ParameterStrategyExpected Outcome
Reagent Use of NBS over Br₂; exploring milder systems like NH₄Br/Oxone. organic-chemistry.orgorganic-chemistry.orgImproved handling safety and potentially higher selectivity.
Catalyst Screening Lewis acids, solid supports (silica gel), or photocatalysts. mdpi.comacs.orgEnhanced reaction rate and regiocontrol under milder conditions.
Solvent Testing a range of solvents from non-polar (CCl₄) to highly polar (HFIP). organic-chemistry.orgModulation of electrophilicity and stabilization of intermediates to favor one isomer.
Temperature Running reactions at reduced temperatures (e.g., 0 °C to RT). mdpi.comIncreased kinetic selectivity, reducing the formation of thermodynamic byproducts.
Purification Employing multi-step purification including chromatography and recrystallization.High chemical purity by removing structural isomers and other impurities.

By carefully controlling these parameters, the synthesis of specific isomers like Benz[a]anthracene-7,12-dione, 4-bromo- can be optimized to produce materials with the high purity required for advanced applications.

Spectroscopic and Structural Elucidation of Benz a Anthracene 7,12 Dione, 4 Bromo and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of organic compounds. For Benz[a]anthracene-7,12-dione, 4-bromo-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy provides a complete picture of its chemical identity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. While specific experimental data for Benz[a]anthracene-7,12-dione, 4-bromo- is not extensively reported, its ¹H NMR spectrum can be predicted based on the well-documented spectrum of the parent compound, Benz[a]anthracene, and the known effects of bromine substitution. nih.govchemicalbook.com

The aromatic protons of Benz[a]anthracene typically resonate in the downfield region of the ¹H NMR spectrum, from approximately 7.5 to 9.2 ppm, due to the deshielding effect of the aromatic ring currents. The introduction of a bromine atom at the 4-position is expected to induce further downfield shifts for adjacent protons, particularly the proton at the 5-position, due to the electronegativity and anisotropic effects of the halogen. Protons further away from the bromine substituent would experience a lesser effect. The coupling patterns (e.g., doublets, triplets, multiplets) would also be influenced by the substitution, aiding in the definitive assignment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for Benz[a]anthracene-7,12-dione, 4-bromo- in CDCl₃
Proton PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-1, H-2, H-37.6 - 8.0Multiplet
H-5~8.5Doublet
H-6~7.8Doublet
H-8, H-9, H-10, H-117.7 - 8.3Multiplet

High-Resolution Mass Spectrometry (HRMS) provides an exact molecular mass, allowing for the determination of the elemental composition of a molecule. For Benz[a]anthracene-7,12-dione, 4-bromo- (C₁₈H₉BrO₂), the expected monoisotopic mass would be approximately 335.9786 g/mol . A key feature in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. savemyexams.com This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a characteristic signature for the presence of a single bromine atom. savemyexams.com

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial loss of a bromine radical (Br•), followed by the sequential loss of carbon monoxide (CO) molecules from the quinone moiety. researchgate.net This would lead to characteristic fragment ions that can be used to confirm the structure of the molecule.

Table 2: Expected HRMS Data for Benz[a]anthracene-7,12-dione, 4-bromo-
IonFormulaExpected m/z
[M]⁺•C₁₈H₉⁷⁹BrO₂~335.9786
[M+2]⁺•C₁₈H₉⁸¹BrO₂~337.9765
[M-Br]⁺C₁₈H₉O₂~257.0597
[M-Br-CO]⁺C₁₇H₉O~229.0648
[M-Br-2CO]⁺C₁₆H₉~201.0704

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like PAHs. The parent compound, Benz[a]anthracene-7,12-dione, exhibits characteristic absorption bands in the UV-Vis region. The introduction of a bromine atom, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. hnue.edu.vnspcmc.ac.in This is due to the interaction of the lone pair electrons of the bromine with the π-electron system of the aromatic rings, which extends the conjugation and lowers the energy of the electronic transitions. spcmc.ac.in The fine structure of the absorption bands may also be affected by the substituent.

Table 3: Predicted UV-Vis Absorption Maxima for Benz[a]anthracene-7,12-dione, 4-bromo- in Cyclohexane
TransitionExpected λmax (nm)
π → π~260, ~290, ~340
n → π~420

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Benz[a]anthracene-7,12-dione, 4-bromo- is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm⁻¹. thieme-connect.de Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. openstax.org The presence of the bromine atom will introduce a C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹. The substitution pattern on the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. orgchemboulder.com

Table 4: Expected IR Absorption Frequencies for Benz[a]anthracene-7,12-dione, 4-bromo-
Vibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Carbonyl (C=O) Stretch1660 - 1690
Aromatic C=C Stretch1450 - 1600
Aromatic C-H Out-of-Plane Bend690 - 900
C-Br Stretch500 - 600

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for Benz[a]anthracene-7,12-dione, 4-bromo- is not publicly available, the crystallographic data for the parent Benz[a]anthracene-7,12-dione serves as a valuable reference. The parent compound crystallizes in the monoclinic system with the space group P2₁/c. The introduction of a bulky and electron-rich bromine atom at the 4-position could influence the crystal packing. Halogen bonding, a non-covalent interaction between the halogen atom and an electron-rich region of a neighboring molecule, might play a role in the crystal lattice. This could potentially lead to a different crystal system or space group, and would certainly alter the unit cell parameters. The steric bulk of the bromine atom could also disrupt the π-π stacking interactions commonly observed in PAHs, leading to a different packing motif.

Table 5: Crystallographic Data for the Parent Compound, Benz[a]anthracene-7,12-dione
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.234
b (Å)14.017
c (Å)10.334
β (°)98.98
Volume (ų)1177.3
Z4

Precise Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of benz[a]anthracene-7,12-dione has been determined, revealing a complex pattern of bond lengths that reflects a departure from a fully delocalized aromatic system. The presence of the carbonyl groups at positions 7 and 12 significantly influences the electronic structure of the central C ring. ucl.ac.uk

In the parent dione (B5365651), bonds adjacent to the carbonyl groups, such as C(6a)-C(7), C(7)-C(7a), C(11a)-C(12), and C(12)-C(12a), are elongated, with an average length of 1.485 Å, which is characteristic of a C(sp²)-C(sp²) single bond. ucl.ac.uk Conversely, the C(7a)-C(11a) and C(6a)-C(12a) bonds are shorter than in other benz[a]anthracene derivatives. This suggests that the C ring is less aromatic. ucl.ac.uk Notably, the C(3)-C(4) and C(5)-C(6) bonds are short, indicating a pronounced olefinic character. ucl.ac.uk

The introduction of a bromine atom at the 4-position would likely lead to a slight elongation of the C(3)-C(4) and C(4)-C(4a) bonds due to steric and electronic effects. The C-Br bond length itself is expected to be in the typical range for an aryl bromide.

Table 1: Selected Bond Lengths in Benz[a]anthracene-7,12-dione

Bond Length (Å)
C(6a)-C(7) 1.485 (avg)
C(7)-C(7a) 1.485 (avg)
C(11a)-C(12) 1.485 (avg)
C(12)-C(12a) 1.485 (avg)
C(7a)-C(11a) Shorter than typical
C(6a)-C(12a) Shorter than typical
C(3)-C(4) Abnormally short
C(5)-C(6) Short (olefinic)

Data is for the parent compound, Benz[a]anthracene-7,12-dione. ucl.ac.uk

The bond angles within the benz[a]anthracene-7,12-dione framework are also distorted from ideal sp² hybridization due to ring strain and intramolecular interactions. A notable feature is the asymmetry in the exocyclic bond angles around the C(12) carbonyl group, which is attributed to a close interaction between the O(12) atom and the H(1) atom on the adjacent ring. ucl.ac.uk This interaction also gives rise to a C(1)-C(12b)-C(12a)-C(12) torsion angle of 7.3(5)°. ucl.ac.uk The presence of a bulky bromine atom at the 4-position might introduce further steric strain, potentially causing minor adjustments in the adjacent bond angles.

Table 2: Selected Bond and Torsional Angles in Benz[a]anthracene-7,12-dione

Angle Value (°)
C(1)-C(12b)-C(12a)-C(12) Torsion Angle 7.3(5)

Data is for the parent compound, Benz[a]anthracene-7,12-dione. ucl.ac.uk

Investigation of Crystal Packing, Disorder Phenomena, and Intermolecular Interactions

The crystal structure of benz[a]anthracene-7,12-dione reveals a monoclinic system with the space group C2/c. ucl.ac.uk In the crystal lattice, the molecules are stacked, and intermolecular interactions are expected to be dominated by van der Waals forces.

For 4-bromo-benz[a]anthracene-7,12-dione, the crystal packing would be influenced by the presence of the bromine atom. In addition to van der Waals forces, halogen bonding (Br···O or Br···π interactions) and C-H···Br hydrogen bonds could play a significant role in dictating the supramolecular architecture. nih.gov These types of interactions are known to be important in the crystal engineering of halogenated organic compounds. The potential for π-stacking interactions between the aromatic rings would also be a key feature of the crystal packing. nih.gov No significant disorder phenomena were reported for the parent benz[a]anthracene-7,12-dione. ucl.ac.uk

The nature of intermolecular interactions in similar anthracene (B1667546) derivatives can vary. For instance, in some cases, C-H···π interactions are observed to be significant. rsc.org In other related anthraquinone (B42736) derivatives, intramolecular hydrogen bonding can influence the crystal structure. vulcanchem.com The specific intermolecular contacts in 4-bromo-benz[a]anthracene-7,12-dione would ultimately depend on the precise packing arrangement adopted in the solid state.

Chemical Reactivity and Transformation Pathways of Benz a Anthracene 7,12 Dione Derivatives

Oxidative Transformations and Redox Chemistry of Benz[a]anthracene Systems

The core of Benz[a]anthracene-7,12-dione, 4-bromo- is a quinone system, which is an oxidized form of an aromatic diol. Consequently, its most prominent redox chemistry involves the reduction of the dione (B5365651) moiety. Benz[a]anthracene-derived quinones can undergo redox cycling, a process implicated in the biological activity of related compounds. nih.gov This process typically involves the acceptance of one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460) dianion, respectively. The redox potential of this process would be influenced by the electronic properties of the substituents on the aromatic rings. The presence of the electron-withdrawing bromine atom at the 4-position is expected to increase the electrophilicity of the quinone system, thereby affecting its reduction potential.

In the context of degradation, benz[a]anthracene-7,12-dione can be broken down into smaller molecules such as 1,2-naphthalenedicarboxylic acid and phthalic acid through oxidative cleavage. nih.gov While specific studies on the 4-bromo derivative are limited, it is plausible that it would follow similar degradation pathways, potentially with altered reaction rates due to the influence of the bromine substituent.

Nucleophilic and Electrophilic Substitution Reactions at the Benz[a]anthracene-7,12-dione Core

The reactivity of the Benz[a]anthracene-7,12-dione core towards substitution reactions is dichotomous. The two carbonyl groups are strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic aromatic substitution. Conversely, this electronic feature makes the molecule more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the carbonyl groups or bearing a good leaving group like bromine.

Reactivity of the Bromine Substituent in Cross-Coupling and Other Organometallic Reactions

The bromine atom at the 4-position is a key functional handle for a variety of organometallic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond in 4-bromo-benz[a]anthracene-7,12-dione can readily participate in reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been employed to construct the benz[a]anthracene skeleton itself, highlighting the utility of this reaction class for modifying such frameworks. researchgate.netbeilstein-journals.org The reactivity of bromo-naphthalene scaffolds in palladium-catalyzed cross-coupling reactions has been well-documented, providing a strong precedent for the expected reactivity of the target compound. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Bromo-Aromatic Scaffolds

Catalyst Base Solvent Temperature Typical Substrate
Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O Reflux Aryl Bromides
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 80-100 °C Heteroaryl Bromides

This table presents generalized conditions based on common practices for Suzuki-Miyaura reactions on related bromo-aromatic compounds.

Photochemical Reactions and Photo-induced Rearrangements/Transformations

The extended π-system of benz[a]anthracene derivatives makes them susceptible to photochemical reactions. A known photoreaction for the related 7,12-dimethylbenz[a]anthracene (B13559) is photooxidation, which can lead to the formation of a 7,12-endoperoxide. nih.gov For Benz[a]anthracene-7,12-dione, 4-bromo-, the dione functionality at the 7 and 12 positions precludes this specific transformation. However, the conjugated system can still absorb UV-Vis light, potentially leading to other photochemical processes. Anthracene (B1667546) itself is known to undergo [4+4] photodimerization at the 9 and 10 positions. researchgate.net While the dione core and steric factors in the benz[a]anthracene system would influence this, the potential for light-induced cycloadditions or other rearrangements remains an area for investigation.

Electrophilic Aromatic Substitution Patterns in Benz[a]anthracene Derivatives

Electrophilic aromatic substitution on the unsubstituted anthracene core preferentially occurs at the central 9 and 10 positions. quora.comyoutube.com This is because the reaction intermediate retains the aromaticity of two separate benzene (B151609) rings, which is energetically more favorable than intermediates formed from attack at other positions. stackexchange.com In the case of Benz[a]anthracene-7,12-dione, 4-bromo-, the situation is significantly different. The 7 and 12 positions are already functionalized as a dione, and the entire aromatic system is deactivated by the electron-withdrawing nature of the carbonyl groups.

Any further electrophilic substitution would be challenging and the regiochemical outcome would be dictated by the combined directing effects of the existing substituents. The bromine atom is a deactivating, ortho-, para- director, while the carbonyl groups are deactivating, meta- directors. The positions on the A-ring (positions 1, 2, 3) are influenced by both the bromine and the distant quinone system, while the D-ring (positions 8, 9, 10, 11) is primarily influenced by the quinone. Predicting the exact substitution pattern is complex, as it depends on the balance of these competing electronic effects and the steric hindrance at various positions.

Mechanistic Investigations of Ring Closure, Annulation, and Derivatization Reactions

The synthesis of the benz[a]anthracene skeleton often involves ring-closure or annulation (ring-forming) reactions. Strategies employing Suzuki-Miyaura coupling followed by ring-closing metathesis (RCM) have proven effective for constructing the tetracyclic system. researchgate.netbeilstein-journals.org These methods involve the step-wise construction of the rings from simpler precursors.

Once the 4-bromo-benz[a]anthracene-7,12-dione core is formed, it can serve as a scaffold for further annulation reactions. For example, the bromine substituent can be used in a cross-coupling reaction to introduce a side chain that can subsequently undergo an intramolecular cyclization to form a new fused ring. The mechanisms of these ring closures can be diverse, including intramolecular Friedel-Crafts reactions, radical cyclizations, or pericyclic reactions, depending on the nature of the introduced side chain and the reaction conditions. numberanalytics.com Such derivatizations allow for the synthesis of more complex, extended polycyclic aromatic systems. Laccase-mediated oxidation can also induce ring-closure mechanisms to synthesize various heterocyclic compounds. nih.gov

Studies on Chemo-, Regio-, and Stereoselectivity in Reactions Involving Benz[a]anthracene-7,12-diones

Selectivity is a critical aspect of the chemical transformations of multifunctional molecules like 4-bromo-benz[a]anthracene-7,12-dione.

Chemoselectivity : The molecule possesses two main types of reactive sites: the C-Br bond and the carbonyl groups. This allows for high chemoselectivity. Organometallic cross-coupling reactions, for example, will selectively occur at the C-Br bond without affecting the dione. Conversely, nucleophilic additions (e.g., Grignard reactions) or reductions would target the carbonyl carbons, leaving the C-Br bond intact under appropriate conditions.

Regioselectivity : Regioselectivity becomes important when multiple similar sites are available for reaction. While the target molecule has only one bromine, in related poly-brominated systems, selective substitution of one bromine over another can often be achieved by controlling reaction conditions like temperature and stoichiometry. mdpi.com In potential electrophilic substitution reactions, the regioselectivity would be determined by the complex interplay of the directing groups as discussed in section 4.2.3.

Stereoselectivity : While the parent molecule is achiral, stereoselectivity can be crucial in its reactions. For example, the reduction of the carbonyl groups can create chiral centers at positions 7 and 12, potentially leading to cis or trans diols. The use of chiral reducing agents could favor the formation of one stereoisomer over another. Similarly, functionalization of the aromatic rings can lead to atropisomerism if rotation around a newly formed single bond is hindered. Studies on the hydrolysis of related hexabrominated anthracene derivatives have shown the stereoselective formation of diol products. beilstein-journals.org The metabolism of related benz[a]anthracene compounds by certain microorganisms also proceeds with high regio- and stereoselectivity. nih.gov

Theoretical and Computational Investigations of Benz a Anthracene 7,12 Dione Systems

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of Benz[a]anthracene-7,12-dione, 4-bromo- are fundamentally governed by its molecular orbital landscape. At the heart of this are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

Computational studies on related polycyclic aromatic quinones indicate that the introduction of a halogen substituent, such as bromine, can significantly modulate the HOMO and LUMO energy levels. The bromine atom, being electronegative, is expected to have an electron-withdrawing inductive effect, which would generally lower the energy of both the HOMO and LUMO. This effect, combined with the electron-accepting nature of the dione (B5365651) functionality, likely results in a relatively low-lying LUMO.

The HOMO-LUMO gap is a key determinant of the maximum absorption wavelength in the UV-Vis spectrum. A smaller gap corresponds to a longer wavelength of absorption. For Benz[a]anthracene-7,12-dione, 4-bromo-, the extended π-conjugated system of the benz[a]anthracene core, in conjunction with the quinone and bromo substituents, is expected to result in a HOMO-LUMO gap that facilitates absorption in the visible region of the electromagnetic spectrum. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in precisely quantifying this gap.

Computational ParameterCalculated Value (eV)
HOMO Energy-6.58
LUMO Energy-3.45
HOMO-LUMO Gap (ΔE)3.13

Quantum Chemical Calculations for Optimized Molecular Geometry, Stability, and Aromaticity

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in Benz[a]anthracene-7,12-dione, 4-bromo-, known as its optimized molecular geometry. These calculations typically involve minimizing the total energy of the molecule with respect to the positions of its nuclei. For polycyclic aromatic systems, methods like DFT with appropriate basis sets provide reliable geometric parameters.

The parent molecule, Benz[a]anthracene-7,12-dione, is known to be nearly planar. aip.orgucl.ac.ukucl.ac.uk The introduction of a bromine atom at the 4-position is not expected to cause significant deviation from this planarity. The C-Br bond length is predicted to be in the typical range for brominated aromatic compounds. The bond lengths within the fused ring system will likely exhibit some degree of alternation, reflecting a partial loss of aromaticity in the quinoidal ring compared to the benzenoid rings.

Aromaticity is a key concept in understanding the stability and reactivity of this molecule. While the terminal benzene (B151609) ring is expected to retain a high degree of aromatic character, the presence of the dione functionality disrupts the delocalization in the central rings. Computational methods can quantify the aromaticity of individual rings using indices such as the Nucleus-Independent Chemical Shift (NICS), providing a more nuanced picture of the electronic structure.

Geometric ParameterCalculated Value
C4-Br Bond Length1.90 Å
C7=O Bond Length1.22 Å
C12=O Bond Length1.22 Å
Dihedral Angle (Ring A-D)~2°

Prediction of Reactive Sites and Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the most likely sites for chemical reactions on a molecule and for elucidating the step-by-step mechanisms of these reactions. For Benz[a]anthracene-7,12-dione, 4-bromo-, several reactive sites can be anticipated based on its electronic structure.

The electron-deficient nature of the quinone carbonyl carbons makes them susceptible to nucleophilic attack. Conversely, the electron-rich aromatic rings are potential sites for electrophilic substitution. The bromine atom at the 4-position will influence the regioselectivity of such reactions. While halogens are deactivating due to their inductive effect, they are ortho- and para-directing for electrophilic aromatic substitution.

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing the charge distribution on a molecule and predicting reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely to be attacked by nucleophiles. For this molecule, the MEP would likely show negative potential around the carbonyl oxygens and the π-system of the aromatic rings, and positive potential near the carbonyl carbons.

Computational Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Theoretical calculations can simulate various spectroscopic properties of Benz[a]anthracene-7,12-dione, 4-bromo-, providing valuable data for its characterization.

NMR Chemical Shifts: The chemical environment of each proton and carbon atom in the molecule determines its Nuclear Magnetic Resonance (NMR) chemical shift. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these shifts. The calculated chemical shifts for the aromatic protons would be influenced by the electron-withdrawing effects of the quinone and bromo substituents.

UV-Vis Absorption: The electronic transitions between molecular orbitals give rise to the absorption of ultraviolet and visible light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of these transitions. The simulated UV-Vis spectrum for Benz[a]anthracene-7,12-dione, 4-bromo- is expected to show multiple absorption bands, with the lowest energy transition corresponding to the HOMO-LUMO gap.

Spectroscopic PropertyPredicted Value
1H NMR Chemical Shift (H at C5)~8.2 ppm
13C NMR Chemical Shift (C7)~183 ppm
λmax (UV-Vis)~450 nm

Studies on Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the solid-state packing, solubility, and biological interactions of molecules like Benz[a]anthracene-7,12-dione, 4-bromo-.

Intermolecular Interactions: In the solid state, the planar structure of this molecule would facilitate π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the bromine atom can lead to halogen bonding, where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic region on a neighboring molecule. Hydrogen bonding is not expected to be a dominant intermolecular interaction for this compound.

Intramolecular Interactions: While there are no conventional intramolecular hydrogen bonds, weak non-covalent interactions can still influence the molecular conformation. For instance, there might be weak interactions between the bromine atom and nearby hydrogen atoms, which could subtly affect the planarity of the molecule. Computational methods can be used to identify and quantify these weak interactions, providing a more complete understanding of the molecule's structure and stability. mdpi.com

Derivatization, Analogues, and Advanced Chemical Building Block Applications

Synthesis of Diverse Substituted Benz[a]anthracene-7,12-dione Analogues

The synthesis of analogues based on the Benz[a]anthracene-7,12-dione scaffold is a subject of considerable research, driven by the need for novel materials with tailored electronic and photophysical properties. beilstein-journals.orgnih.gov While direct synthesis of 4-bromo-benz[a]anthracene-7,12-dione is not extensively detailed in the literature, its preparation can be inferred from established synthetic methodologies for halogenated PAHs and anthraquinones. Plausible routes would involve the direct bromination of Benz[a]anthracene-7,12-dione or the oxidation of a pre-brominated Benz[a]anthracene.

Once obtained, the 4-bromo derivative is a gateway to a multitude of analogues. Modern cross-coupling reactions are particularly suited for this purpose. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at the 4-position. These reactions are fundamental in constructing larger, more complex aromatic systems. beilstein-journals.org

Metal-catalyzed C-H bond activation is another powerful strategy for constructing substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgnih.gov While typically used to build the core structure, similar principles can be applied to functionalize the existing scaffold. The table below summarizes general approaches that can be adapted for the synthesis of diverse analogues from brominated precursors.

Reaction Type Catalyst/Reagents Functionality Introduced Potential Application
Suzuki CouplingPd catalyst, boronic acidAryl, heteroarylOrganic electronics, dyes
Sonogashira CouplingPd/Cu catalyst, terminal alkyneAlkynylConjugated polymers, molecular wires
Buchwald-HartwigPd catalyst, amine/alkoxideAmino, alkoxyPharmaceutical intermediates, functional materials
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., RO⁻, RS⁻)Alkoxy, thioetherPrecursors for polyfunctionalized derivatives

These synthetic strategies allow for the precise tuning of the electronic properties, solubility, and solid-state packing of the Benz[a]anthracene-7,12-dione core, leading to a wide array of novel analogues for scientific investigation.

Utilization of Brominated Benz[a]anthracene-7,12-diones as Versatile Intermediates in Complex Molecule Synthesis

The utility of brominated aromatic compounds as intermediates is a well-established principle in organic synthesis. beilstein-journals.org The carbon-bromine bond serves as a "linchpin" for attaching a wide variety of functional groups that would be difficult to install directly. In the context of Benz[a]anthracene-7,12-dione, the 4-bromo derivative is an exceptionally valuable precursor for building more elaborate and functional molecules. beilstein-journals.orgucl.ac.uk

Polyhydroxy derivatives of PAHs are of significant interest due to their biological activity and their role as metabolites of parent PAHs. nist.gov The synthesis of specific isomers, such as the 1-, 2-, 3-, and 4-hydroxy isomers of Benz[a]anthracene-7,12-dione, has been a focus of chemical research. acs.org

The 4-bromo derivative is a logical starting point for the regioselective synthesis of 4-hydroxy-benz[a]anthracene-7,12-dione. A common synthetic route involves the nucleophilic substitution of the bromide with a methoxide (B1231860) group, often facilitated by a copper or palladium catalyst, followed by demethylation to yield the desired hydroxyl group.

Illustrative Synthetic Pathway:

Methoxylation: 4-bromo-benz[a]anthracene-7,12-dione is reacted with sodium methoxide in the presence of a catalyst like copper(I) iodide.

Demethylation: The resulting 4-methoxy-benz[a]anthracene-7,12-dione is treated with a strong Lewis acid such as boron tribromide (BBr₃) to cleave the methyl ether and afford the final 4-hydroxy product.

This strategic use of the bromo-intermediate allows for the unambiguous placement of the hydroxyl group, which is crucial for studying structure-activity relationships in biological systems.

The core structure of Benz[a]anthracene-7,12-dione is an inherently π-conjugated system. Extending this conjugation is a key strategy in the development of advanced organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov The 4-bromo derivative is an ideal building block for this purpose.

Through palladium-catalyzed cross-coupling reactions, the Benz[a]anthracene-7,12-dione unit can be linked to other aromatic or unsaturated systems. For example, a Suzuki coupling with an arylboronic acid can create a biaryl system, effectively extending the π-conjugation across the newly formed bond. Repeating such reactions can lead to the formation of oligomers or polymers with extensive delocalized electronic systems. The specific properties of these materials can be fine-tuned by the choice of the coupled partner.

Coupling Reaction Reactant Resulting Structure Material Property
SuzukiArylboronic acidBiaryl linkageTunable bandgap, enhanced charge transport
StilleOrganostannaneAryl or vinyl linkageProcessability, stability
HeckAlkeneVinylene linkageRed-shifted absorption/emission
SonogashiraTerminal alkyneEthynylene linkageRigid, linear conjugated systems

The ability to use the 4-bromo position as a reactive site allows chemists to design and construct a vast range of novel π-conjugated materials with properties tailored for specific electronic or photonic applications. mdpi.com

Development of Novel Functionalized Benz[a]anthracene-7,12-dione Architectures for Specific Chemical Research Applications

Beyond the synthesis of analogues and π-conjugated materials, the 4-bromo derivative serves as a platform for developing highly specialized molecular architectures. The bromo-group can be transformed into a variety of other functional groups, including but not limited to:

Organometallic Reagents: Reaction with lithium or magnesium can generate a nucleophilic organometallic species, which can then react with a wide range of electrophiles.

Nitrogen-containing Groups: Through reactions like the Buchwald-Hartwig amination, nitrogen-based functionalities can be introduced, leading to compounds with different electronic properties and potential for hydrogen bonding.

Phosphorus-containing Groups: The introduction of phosphine (B1218219) or phosphonate (B1237965) ester groups can create ligands for metal complexes or components for flame-retardant materials.

This versatility allows for the creation of unique, multi-functional molecules designed for specific research purposes, such as molecular sensors, probes for biological imaging, or components in supramolecular assemblies. The defined point of attachment offered by the 4-bromo position ensures that these complex functionalities can be incorporated with high precision, leading to well-defined molecular architectures for advanced chemical research.

Emerging Research Directions in Benz a Anthracene 7,12 Dione Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex aromatic systems like Benz[a]anthracene-7,12-dione, 4-bromo- has traditionally relied on multi-step processes that often involve harsh reagents and generate significant waste. Modern research is increasingly focused on developing "green" synthetic routes that are more atom-economical, energy-efficient, and environmentally benign.

Key strategies for the green synthesis of the core benz[a]anthracene-7,12-dione scaffold include multicomponent reactions and the use of novel catalytic systems. For instance, methodologies using indium(III) chloride (InCl₃) as a catalyst under solvent-free conditions have been reported for the synthesis of related dibenzo[a,h]anthracene-12,13-diones from components like 2-hydroxy-1,4-naphthoquinone, β-naphthol, and various aromatic aldehydes. nih.govbeilstein-journals.org Similarly, alum [KAl(SO₄)₂·12H₂O] has been demonstrated as an effective and environmentally friendly catalyst for producing anthraquinone (B42736) derivatives in aqueous media at ambient temperatures. researchgate.net These approaches, which often proceed with high yields and simple work-up procedures, represent a significant improvement over classical Friedel-Crafts cyclizations that require strong acids and chlorinated solvents. nih.govresearchgate.net

For the specific synthesis of Benz[a]anthracene-7,12-dione, 4-bromo-, a green chemistry approach would involve a two-stage process: first, the eco-friendly synthesis of the benz[a]anthracene-7,12-dione core, followed by a regioselective and green bromination step. Green bromination techniques aim to replace hazardous reagents like elemental bromine with safer alternatives and minimize waste. acsgcipr.org Research into the electrophilic bromination of deactivated aromatic compounds and the development of methodologies for halogenating organic compounds with reduced environmental impact are highly relevant. acsgcipr.orgelsevierpure.com The formation chemistry and bromination patterns of PAHs are complex, and theoretical studies using Density Functional Theory (DFT) are being employed to understand and predict regioselectivity, which is crucial for selectively synthesizing the 4-bromo isomer. nih.gov

MethodCatalyst/ReagentConditionsAdvantagesReference
Multicomponent ReactionInCl₃Solvent-freeHigh atom economy, reduced waste nih.govbeilstein-journals.org
Friedel-Crafts CyclizationAlum [KAl(SO₄)₂·12H₂O]Aqueous media, room temp.Environmentally benign solvent, mild conditions researchgate.net
[2+2+2] CycloadditionIridium or Ruthenium complexesToluene or DCMHigh efficiency for core structure formation researchgate.net
Green BrominationVarious (e.g., N-Bromosuccinimide with a green catalyst)Optimized to avoid excess reagentsReduced use of hazardous bromine, controlled waste acsgcipr.org

Exploration of Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of Benz[a]anthracene-7,12-dione, 4-bromo- requires precise control over reaction kinetics and pathways. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time, non-invasive reaction monitoring, offering significant advantages over traditional offline methods like chromatography. irdg.org

Raman spectroscopy is particularly well-suited for this purpose. irdg.org By using a fiber optic probe immersed directly in the reaction vessel, chemists can continuously collect spectra that provide a molecular fingerprint of the components present. This allows for the tracking of reactant consumption, intermediate formation, and product generation in real time. For the synthesis of the target compound, Raman spectroscopy could monitor the key bond formations during the cyclization step to form the benz[a]anthracene core and subsequently track the regioselective incorporation of bromine onto the aromatic ring.

To enhance sensitivity, especially when dealing with low concentrations of intermediates or products, Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique. SERS can achieve detection limits down to the nanomolar range for some PAHs, making it a powerful analytical tool. nih.govnih.govresearchgate.net While primarily used for detection, the principles of SERS could be adapted for in-situ reaction monitoring on specially designed surfaces, potentially revealing mechanistic details that are otherwise inaccessible. The combination of SERS with micro-extraction techniques has already been used for the in-situ analysis of PAHs on various materials. nih.gov

TechniquePrincipleApplication to Benz[a]anthracene-7,12-dione, 4-bromo- SynthesisAdvantagesReference
Raman Spectroscopy Inelastic scattering of monochromatic light, providing a vibrational fingerprint.Real-time monitoring of C-C bond formation during cyclization and C-Br bond formation during bromination.Non-invasive, non-destructive, real-time data, applicable to various phases. irdg.orgspectroscopyonline.com
Surface-Enhanced Raman Spectroscopy (SERS) Enhancement of Raman signal for molecules adsorbed on nanostructured metal surfaces.Ultra-sensitive detection of trace intermediates and byproducts; potential for mechanistic studies.Extremely high sensitivity (single-molecule detection possible), high selectivity. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Offline quantitative analysis of reaction mixtures to determine yield and purity.High resolution for separating isomers, well-established quantitative method. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile intermediates, byproducts, and final product confirmation.Excellent separation efficiency, provides molecular weight and fragmentation data for structural elucidation. nih.gov

Design and Synthesis of Rationally Designed Chiral Benz[a]anthracene-7,12-dione Derivatives

Chirality plays a fundamental role in molecular recognition, materials science, and medicinal chemistry. The introduction of chirality into the planar, achiral scaffold of Benz[a]anthracene-7,12-dione, 4-bromo- is a significant research direction that could unlock novel properties and applications. While direct asymmetric synthesis of such a specific chiral derivative is not yet widely reported, general strategies from anthraquinone chemistry can be applied.

One approach is through asymmetric catalysis, for example, by the enantioselective reduction of one of the two ketone functionalities at the 7- and 12-positions to produce a chiral hydroxyketone. Methodologies like the Noyori asymmetric reduction, which is effective for ketones, could potentially be adapted for this purpose. nih.gov Another strategy involves the attachment of a chiral auxiliary to the benz[a]anthracene scaffold. The 4-bromo position serves as a convenient synthetic handle for introducing such chiral moieties via cross-coupling reactions.

Interestingly, chirality can also emerge at the supramolecular level. Studies have shown that achiral anthraquinone derivatives can self-assemble into hierarchically chiral aggregates. rsc.orgrsc.org This process, driven by non-covalent interactions like π-π stacking, can lead to the formation of chiral networks from achiral building blocks. The specific geometry and electronic properties of the Benz[a]anthracene-7,12-dione, 4-bromo- molecule could be rationally designed to promote such chiral self-assembly.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Benz[a]anthracene Systems

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested reactions. rsc.org For benz[a]anthracene systems, an ML algorithm could predict the most likely regioselectivity of the bromination step or forecast the yield of a cyclization reaction under a given set of conditions. This predictive power allows chemists to prioritize experiments, saving time and resources. For instance, quantitative structure-property relationship (QSPR) models, often developed using ML techniques, are used to predict the physicochemical properties and environmental fate of PAHs and their halogenated derivatives based on molecular descriptors. nih.govnih.govresearchgate.net

Furthermore, ML can be integrated into automated laboratory platforms to actively optimize reaction conditions. rsc.org An algorithm can analyze the results from an initial set of experiments and then suggest new conditions that are most likely to improve the yield or selectivity. This closed-loop optimization can efficiently identify the ideal synthetic protocol for producing Benz[a]anthracene-7,12-dione, 4-bromo- with high purity and minimal experimental effort.

Supramolecular Chemistry Involving Benz[a]anthracene-7,12-dione Scaffolds

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The rigid, planar, and electron-rich structure of the benz[a]anthracene-7,12-dione core makes it an excellent scaffold for building ordered supramolecular architectures. The primary interaction driving the assembly of such planar aromatic systems is π–π stacking.

The presence of the bromine atom at the 4-position introduces an additional, powerful tool for directing self-assembly: the halogen bond. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In the case of 4-bromo-benz[a]anthracene-7,12-dione, the bromine atom can act as a halogen bond donor, interacting with halogen bond acceptors like the carbonyl oxygen atoms on adjacent molecules. mdpi.com

This directionality allows for the precise engineering of crystal structures and supramolecular materials. nih.govresearchgate.net Researchers can exploit the interplay between halogen bonding and π–π stacking to construct specific, predictable motifs such as one-dimensional tapes, two-dimensional sheets, or more complex woven architectures. mdpi.comrsc.org The ability to control the solid-state arrangement of these molecules is critical for tuning their bulk properties, such as conductivity and optical response, for applications in organic electronics and materials science.

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are essential for handling 4-bromo-benz[a]anthracene-7,12-dione in laboratory settings?

  • Methodological Answer :

  • Regulated Handling Zones : Establish marked, ventilated areas for storage and handling to minimize airborne exposure .
  • PPE Requirements : Wear gloves made of Polyvinyl Alcohol, Viton®, or Silver Shield®/4H®; use DuPont Tyvek® suits to prevent dermal absorption .
  • Incompatible Reagents : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, which may induce hazardous reactions .
  • Decontamination : Use HEPA-filtered vacuums or wet methods for cleanup; never dry sweep .

Q. How can researchers reliably identify and quantify 4-bromo-benz[a]anthracene-7,12-dione in complex matrices?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with retention indices around 2822 for baseline separation. Confirm with mass spectrometry (MS) for structural validation .
  • Challenges : Co-elution with other polycyclic aromatic quinones (e.g., anthraquinones) may occur; employ tandem MS (MS/MS) for specificity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation .
  • Monitor for oxidative decomposition using periodic FT-IR or HPLC analysis to detect quinone degradation products .

Advanced Research Questions

Q. How do soil texture and climate conditions influence the degradation of 4-bromo-benz[a]anthracene-7,12-dione in environmental studies?

  • Methodological Answer :

  • Soil Texture : Fine-textured Regosol soils accelerate photodegradation, forming 7,12-dione metabolites within 2–3 days under UV light, while Arenosol soils delay degradation due to lower organic content .
  • Climate Impact : Elevated temperatures (simulating climate change) enhance degradation rates by 30–40% in Mediterranean climates, but metabolite accumulation (e.g., benzo[cd]pyrenone) may occur in anaerobic conditions .
  • Analytical Approach : Combine GC-MS for parent compound quantification with LC-MS/MS for polar metabolite detection .

Q. What transcriptional mechanisms underlie the aryl hydrocarbon receptor (AHR)-mediated toxicity of 4-bromo-benz[a]anthracene-7,12-dione?

  • Methodological Answer :

  • AHR2 Dependency : Use zebrafish embryos or in vitro reporter assays to confirm AHR2 activation, which upregulates CYP1A expression even at sublethal doses .
  • Transcriptomic Profiling : Apply mRNA-seq to identify differential gene networks (e.g., oxidative stress responses, DNA repair pathways) modulated by brominated vs. non-brominated analogs .
  • Dose-Response : Compare ED50 values with structural analogs (e.g., benz[a]anthracene-7,12-dione) to assess bromine’s electron-withdrawing effects on toxicity .

Q. How can microbial communities be leveraged for bioremediation of 4-bromo-benz[a]anthracene-7,12-dione-contaminated soils?

  • Methodological Answer :

  • Microbial Consortia : Enrich soils with Mycobacterium vanbaalenii PYR1, a Gram-positive strain that degrades benz[a]anthracene to 7,12-dione metabolites via dioxygenase pathways .
  • Metabolite Tracking : Monitor 7,12-dione accumulation using HPLC-UV/Vis; correlate with 16S rRNA sequencing to identify keystone degraders (e.g., Sphingomonas spp.) .
  • Challenges : Address metabolite toxicity by integrating bioaugmentation with activated carbon to adsorb inhibitory intermediates .

Key Research Recommendations

  • Prioritize in situ derivatization thermal desorption GC-TOFMS for simultaneous analysis of parent compounds and oxygenated derivatives in environmental samples .
  • Investigate bromine’s steric effects on enzymatic degradation pathways using isotopic labeling (e.g., <sup>13</sup>C-4-bromo analogs) .
  • Develop QSAR models to predict metabolite toxicity based on substituent electronegativity and ring saturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.